3-Chloro-2,4-dimethoxybenzaldehyde
Overview
Description
3-Chloro-2,4-dimethoxybenzaldehyde is a chemical compound with the molecular formula ClC6H2(OCH3)2CHO . It is related to 3,4-Dimethoxybenzaldehyde, which is known to form 1:1 inclusion complexes with cyclodextrins .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with two methoxy groups and one chloro group . The exact positions of these substituents on the benzene ring can be inferred from the name of the compound.Scientific Research Applications
Spin-Spin Couplings and Molecular Structure
Research by Kowalewski and Kowalewski (1965) on di-substituted benzaldehydes, including 2,4-dimethoxybenzaldehyde, reveals insights into long-range spin-spin couplings. This study shows temperature-independent interactions indicating a rigid bond character between the aldehyde and ring carbons, crucial for understanding molecular behavior in magnetic fields (Kowalewski & Kowalewski, 1965).
Synthesis Routes and Chemical Reactions
Bloomer and Gazzillo (1989) explored an efficient synthesis route for 3-chlorojuglones, involving 4-chloro-2,5-dimethoxybenzaldehyde. This research provides a foundational process for developing novel compounds with potential applications in various scientific fields (Bloomer & Gazzillo, 1989).
UV-Vis Spectra and Thermodynamic Analysis
Kumar et al. (2015) conducted an experimental and theoretical analysis of 2-Chloro-3,4-Dimethoxybenzaldehyde's UV-Visible spectra. Their research provides insights into the compound's non-linear optical properties and thermodynamic functions, essential for applications in photonics and materials science (Kumar et al., 2015).
Crystal Structure and Schiff Base Formation
The study by Khalaji et al. (2011) on the crystal structure of compounds derived from 3,4-dimethoxybenzaldehyde illuminates the molecular configuration and chemical bonding characteristics. This information is vital for material science and molecular engineering (Khalaji et al., 2011).
Novel Synthesis Methods and Purity Analysis
Research by Chen Xin-zhi (2007) presents a novel and economical route for synthesizing 2,4-dimethoxybenzaldehyde. This study contributes to the efficient production of high-purity compounds for research and industrial applications (Chen Xin-zhi, 2007).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that aldehydes can react with various biological molecules, including proteins and dna, potentially altering their function .
Mode of Action
Aldehydes like this compound can undergo nucleophilic addition reactions with amines to form imines, a process that is often involved in the formation of various bioactive compounds .
Biochemical Pathways
It is known that aldehydes can participate in various biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
The compound’s solubility in toluene suggests that it may be lipophilic, which could influence its absorption and distribution within the body.
Result of Action
The ability of aldehydes to react with biological molecules could potentially lead to alterations in cellular function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Chloro-2,4-dimethoxybenzaldehyde. For instance, the compound is sensitive to light and air , which could affect its stability and potency. Furthermore, the compound’s solubility in various solvents could influence its bioavailability and efficacy.
Biochemical Analysis
Biochemical Properties
It is known that benzaldehyde derivatives can participate in various biochemical reactions . For instance, they can react with hydroxylamine to form oximes or hydrazine to form hydrazones
Molecular Mechanism
It is known that benzaldehyde derivatives can form oximes in an essentially irreversible process as the adduct dehydrates . This suggests that 3-Chloro-2,4-dimethoxybenzaldehyde may also exert its effects at the molecular level through similar mechanisms.
Properties
IUPAC Name |
3-chloro-2,4-dimethoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-12-7-4-3-6(5-11)9(13-2)8(7)10/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWCSKPPTSIOOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=O)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50537573 | |
Record name | 3-Chloro-2,4-dimethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50537573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72482-14-5 | |
Record name | 3-Chloro-2,4-dimethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50537573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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